molecular formula C5H5ClN2O2S B1362193 Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate CAS No. 6702-95-0

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

Cat. No. B1362193
CAS RN: 6702-95-0
M. Wt: 192.62 g/mol
InChI Key: HAVYOWGRDJFONW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate is a chemical compound with the CAS Number: 6702-95-0 . It has a molecular weight of 192.63 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate . The Inchi Code is 1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Transformations and Ring Modifications

  • Ethyl 1,2,3-thiadiazole-4-carboxylate is known for its unique chemical behavior, particularly in reactions involving reduction and ring enlargement. A study demonstrated the formation of dimethyl 1,2,5-trithiepan-4,6-dicarboxylates from ethyl 1,2,3-thiadiazole-4-carboxylate under specific conditions (Miyawaki, Suzuki, & Morikawa, 2004).
  • The compound exhibits interesting reactivity, such as spontaneous ring transformation when reacted with sodium azide, leading to ethyl α-thiatriazolyldiazoacetate (L'abbé, Deketele, & Dekerk, 1982).

Synthesis and Derivative Formation

  • Research has shown the possibility of synthesizing a variety of 1,2,3-thiadiazole derivatives from the base compound, including amides, esters, and azides (Looker & Wilson, 1965).
  • The synthesis of 5-amino-1,2,3-thiadiazoles, with high purity and yield, has been achieved using ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate as a starting material (Dayong, 2005).

Potential Biological Activities

  • Some derivatives of 1,2,3-thiadiazole have been investigated for their fungicidal activity, particularly against rice diseases (Chen, Li, & Han, 2000).
  • Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate derivatives have been synthesized and studied for their potential biological activity, offering substrates for further modification and investigation (Vysokova et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Thiadiazoles, including Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, have significant potential in the field of medicine and pharmacology . They have been studied for their broad spectrum of biological activities . Future research could focus on exploring these structural motifs for potential therapeutic agents .

properties

IUPAC Name

ethyl 5-chlorothiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVYOWGRDJFONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377920
Record name ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

CAS RN

6702-95-0
Record name ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
OA Vysokova, TA Kalinina, MA Tokareva… - Chemistry of …, 2017 - Springer
A method is proposed for the synthesis of ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates by a reaction of acetophenone (4-ethoxycarbonyl-1,2,3-thiadiazol-5-…
Number of citations: 3 link.springer.com
P Demaree, MC Doria… - Canadian Journal of …, 1977 - cdnsciencepub.com
The reaction of thiophosgene with α-diazocarbonyl compounds produced mixtures of 1,2,3-and 1,3,4-thiadiazoles, in which the latter predominated, irrespective of whether the bis(α-…
Number of citations: 18 cdnsciencepub.com
TV Glukhareva, YY Morzherin, LV Dyudya… - Russian chemical …, 2004 - Springer
A method for the synthesis of previously inaccessible 5-dialkylamino-substituted 1,2,3-thiadiazole-4-carbaldehydes was developed. Ring transformation in these compounds induced by …
Number of citations: 7 idp.springer.com
Y Morzherin, PE Prokhorova, DA Musikhin… - Pure and Applied …, 2011 - degruyter.com
A series of novel 5-(2-hydroxypropyl)amino-1,2,3-thiadiazole and 5-(2-hydroxy-propyl)sulfanyl-1,2,3-triazole derivatives were designed and synthesized as candidate fungicides. The …
Number of citations: 51 www.degruyter.com
TV Glukhareva, YY Morzherin, EA Savel" eva… - Russian Chemical …, 2001 - Springer
The method for the synthesis of 5-(2,6-dimethylmorpholino)-1,2,3-thiadiazole-4-carbaldehyde was proposed. Its reaction with sodium 1-amino-4-(N-methyl)carbamoyl-1,2,3-triazol-5-…
Number of citations: 6 idp.springer.com
VA Bakulev, W Dehaen - 2004 - books.google.com
1, 2, 3-Thiadiazoles are a group of heterocycles whose derivatives are important in industry, medicine, and agriculture. This volume provides a complete treatment of this group of …
Number of citations: 111 books.google.com

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